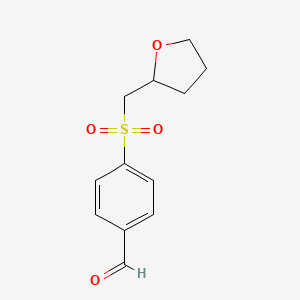
4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tetrahydrofuran-2-ylmethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl intermediate, which is then reacted with benzaldehyde under mild conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed:
Oxidation: 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzoic acid.
Reduction: 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzyl alcohol.
Substitution: Various sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be employed in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism by which 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzoic acid: An oxidized form of the compound with different reactivity and applications.
4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzyl alcohol: A reduced form with distinct chemical properties.
Sulfonamide derivatives: Compounds with similar sulfonyl groups but different substituents, leading to varied biological activities.
Uniqueness: 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde is unique due to the presence of both a tetrahydrofuran ring and a benzaldehyde moiety, which confer specific reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C12H14O4S |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethylsulfonyl)benzaldehyde |
InChI |
InChI=1S/C12H14O4S/c13-8-10-3-5-12(6-4-10)17(14,15)9-11-2-1-7-16-11/h3-6,8,11H,1-2,7,9H2 |
InChI Key |
VSEYGOKEUFQOKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















